Cas no 1226-74-0 (Benzeneacetonitrile, a-[(4-hydroxyphenyl)methylene]-4-nitro-)
![Benzeneacetonitrile, a-[(4-hydroxyphenyl)methylene]-4-nitro- structure](https://www.kuujia.com/scimg/cas/1226-74-0x500.png)
1226-74-0 structure
Product name:Benzeneacetonitrile, a-[(4-hydroxyphenyl)methylene]-4-nitro-
Benzeneacetonitrile, a-[(4-hydroxyphenyl)methylene]-4-nitro- Chemical and Physical Properties
Names and Identifiers
-
- Benzeneacetonitrile, a-[(4-hydroxyphenyl)methylene]-4-nitro-
- (Z)-3-(4-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile
- Cambridge id 5560009
- CCG-47632
- Z44301937
- SR-01000637235
- NSC90369
- Benzeneacetonitrile, alpha-[(4-hydroxyphenyl)methylene]-4-nitro-
- AB00089185-01
- CHEMBRDG-BB 5560009
- 50632-39-8
- NSC 90369
- 2-(4-(Hydroxy(oxido)amino)phenyl)-3-(4-hydroxyphenyl)acrylonitrile
- NSC-90369
- 1226-74-0
- SR-01000637235-2
- AKOS001322251
- HMS557H06
- SR-01000637235-1
- (Z)-3-(4-hydroxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile
-
- Inchi: InChI=1S/C15H10N2O3/c16-10-13(9-11-1-7-15(18)8-2-11)12-3-5-14(6-4-12)17(19)20/h1-9,18H/b13-9+
- InChI Key: XQQQEGKTKATSSO-UKTHLTGXSA-N
- SMILES: OC1C=CC(/C=C(/C2C=CC([N+]([O-])=O)=CC=2)\C#N)=CC=1
Computed Properties
- Exact Mass: 266.06914219g/mol
- Monoisotopic Mass: 266.06914219g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 416
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 89.8Ų
Benzeneacetonitrile, a-[(4-hydroxyphenyl)methylene]-4-nitro- Related Literature
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Louis Porte RSC Adv., 2014,4, 64506-64513
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Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524
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Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842
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Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718
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J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034
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